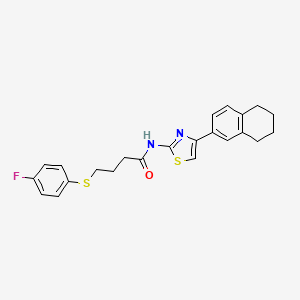
4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C23H23FN2OS2 and its molecular weight is 426.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-fluorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl and thiazole moieties is particularly significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to tumor growth and angiogenesis.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.36 | |
| A549 (Lung Cancer) | 10.25 | |
| HeLa (Cervical Cancer) | 12.45 |
These values indicate that the compound is more effective than some established chemotherapeutics.
The mechanism underlying the anticancer activity of this compound involves:
- Apoptosis Induction : Flow cytometry analysis has shown increased apoptotic cells upon treatment with the compound, indicating its potential to trigger programmed cell death.
- Cell Cycle Arrest : The compound causes G2-M phase arrest in cancer cells, which is crucial for preventing cell division and proliferation.
Target Enzymes
The compound has been identified as a dual inhibitor of key kinases involved in cancer progression:
- BRAF : Inhibitory activity against BRAF was noted with an IC50 value comparable to sorafenib, a known BRAF inhibitor.
- VEGFR-2 : It also inhibits VEGFR-2, impacting angiogenesis and tumor growth.
The following table summarizes the inhibitory effects on these enzymes:
Study on Dual Inhibition
A study focused on the structural analogs of this compound revealed that modifications in the thiazole and phenyl groups significantly affect its inhibitory potency against BRAF and VEGFR-2. The findings suggest that fine-tuning these substituents can enhance therapeutic efficacy while minimizing toxicity to normal cells.
Research Findings
Recent research highlights the following key findings:
- Binding Affinity : Molecular docking studies indicate strong binding interactions with both BRAF and VEGFR-2, supporting the observed inhibitory activities.
- Safety Profile : Comparatively lower toxicity was observed in normal cell lines, suggesting a favorable therapeutic index.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2OS2/c24-19-9-11-20(12-10-19)28-13-3-6-22(27)26-23-25-21(15-29-23)18-8-7-16-4-1-2-5-17(16)14-18/h7-12,14-15H,1-6,13H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZARSILTXKKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














